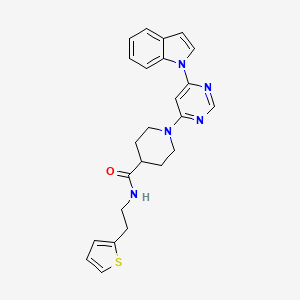
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The piperidine intermediate and 2-bromoethyl thiophene.
Reaction Conditions: The intermediate is reacted with 2-bromoethyl thiophene in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
-
Formation of the Indole-Pyrimidine Intermediate
Starting Materials: 1H-indole and 4-chloropyrimidine.
Reaction Conditions: The indole is reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
-
Attachment of the Piperidine Moiety
Starting Materials: The indole-pyrimidine intermediate and 4-piperidone.
Reaction Conditions: The intermediate is reacted with 4-piperidone in the presence of a reducing agent such as sodium borohydride (NaBH₄) in methanol (MeOH).
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The pyrimidine ring can be reduced using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or H₂O₂ in acetic acid.
Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMF.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(furan-2-yl)ethyl)piperidine-4-carboxamide: Similar structure but with a furan group instead of a thiophene.
Uniqueness
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-24(25-11-7-20-5-3-15-31-20)19-8-12-28(13-9-19)22-16-23(27-17-26-22)29-14-10-18-4-1-2-6-21(18)29/h1-6,10,14-17,19H,7-9,11-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBRDLZFGDQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2435215.png)
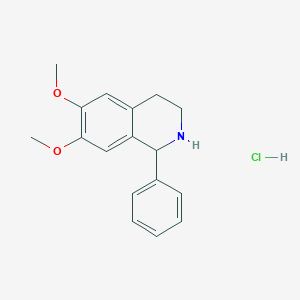
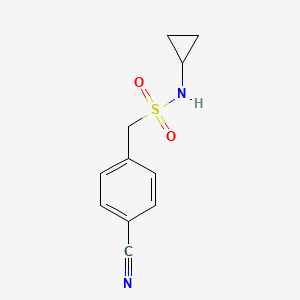
![2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2435222.png)
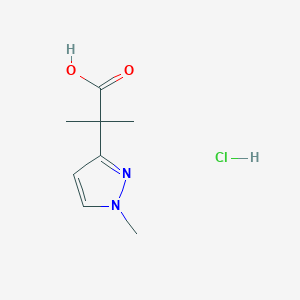
![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide](/img/structure/B2435229.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2435230.png)
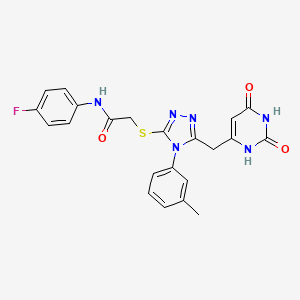
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/new.no-structure.jpg)
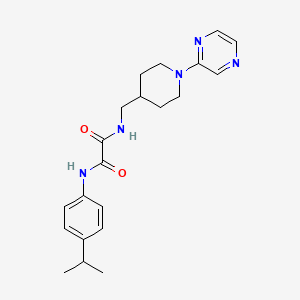
![3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid](/img/structure/B2435235.png)
